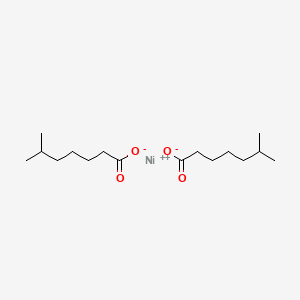
Nickel(II) isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) isooctanoate, also known as bis(isooctanoic acid) nickel(II) salt, is a chemical compound with the formula C₁₆H₃₀NiO₄. It is a nickel-based compound where nickel is in the +2 oxidation state. This compound is often used in various industrial and research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(II) isooctanoate can be synthesized through the reaction of nickel(II) salts with isooctanoic acid. One common method involves dissolving nickel(II) acetate in an organic solvent and then adding isooctanoic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process where nickel(II) salts are reacted with isooctanoic acid in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Nickel(II) can be oxidized to nickel(III) under certain conditions.
Reduction: Nickel(II) can be reduced to metallic nickel.
Substitution: this compound can participate in ligand exchange reactions where the isooctanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(II) to nickel(III).
Reduction: Reducing agents such as hydrogen gas can reduce nickel(II) to metallic nickel.
Substitution: Ligand exchange reactions can be carried out using various ligands in an appropriate solvent.
Major Products:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel(II) isooctanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Material Science: this compound is used in the synthesis of nickel nanoparticles, which have applications in electronics, magnetic materials, and catalysis.
Biology and Medicine: Research is being conducted on the potential use of this compound in medical applications, such as drug delivery systems and imaging agents.
Mecanismo De Acción
The mechanism by which nickel(II) isooctanoate exerts its effects involves its interaction with various molecular targets and pathways. Nickel(II) ions can bind to proteins and enzymes, altering their structure and function. For example, nickel(II) ions can inhibit the activity of certain enzymes by binding to their active sites . Additionally, nickel(II) ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparación Con Compuestos Similares
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
- Nickel(II) sulfate
Propiedades
Número CAS |
29317-63-3 |
|---|---|
Fórmula molecular |
C16H30NiO4 |
Peso molecular |
345.10 g/mol |
Nombre IUPAC |
6-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
HZDKXMGUAHPVDB-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


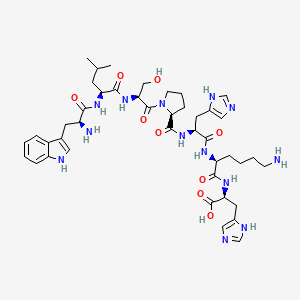

![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
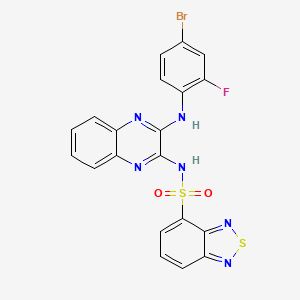

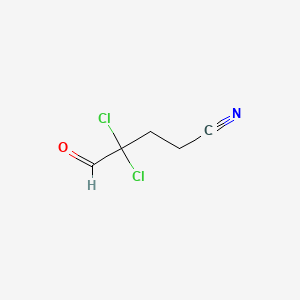
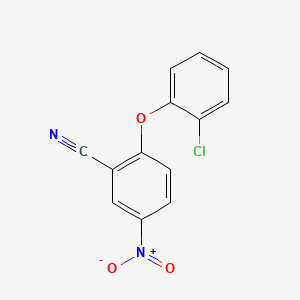
![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
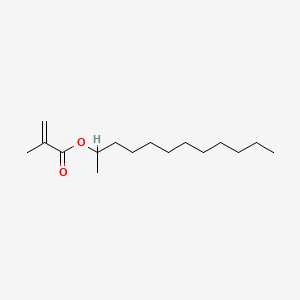
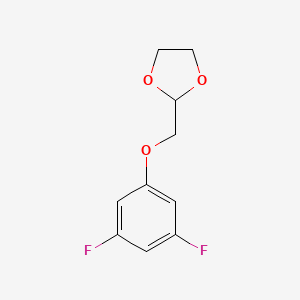

![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)

